1-(8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone
CAS No.: 1823184-43-5
Cat. No.: VC2758280
Molecular Formula: C11H5ClF6N2OS
Molecular Weight: 362.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1823184-43-5 |
|---|---|
| Molecular Formula | C11H5ClF6N2OS |
| Molecular Weight | 362.68 g/mol |
| IUPAC Name | 1-[8-chloro-3-methylsulfanyl-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-2,2,2-trifluoroethanone |
| Standard InChI | InChI=1S/C11H5ClF6N2OS/c1-22-9-19-6(8(21)11(16,17)18)7-5(12)2-4(3-20(7)9)10(13,14)15/h2-3H,1H3 |
| Standard InChI Key | NAYMGCOBCWRMSY-UHFFFAOYSA-N |
| SMILES | CSC1=NC(=C2N1C=C(C=C2Cl)C(F)(F)F)C(=O)C(F)(F)F |
| Canonical SMILES | CSC1=NC(=C2N1C=C(C=C2Cl)C(F)(F)F)C(=O)C(F)(F)F |
Introduction
Chemical Identity and Properties
1-(8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone is a complex organic compound characterized by its heterocyclic core structure and multiple functional groups. It is identified in chemical databases and research literature by several key identifiers, as detailed in Table 1 below.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value |
|---|---|
| CAS Number | 1823184-43-5 |
| Molecular Formula | C11H5ClF6N2OS |
| Molecular Weight | 362.68 g/mol |
| Product Code | GS-1268 |
| Estimated Purity | >95% (commercial grade) |
| Physical State | Solid |
| Research Designation | For research use only |
The compound features a unique imidazo[1,5-a]pyridine core structure decorated with several functional groups that contribute to its chemical reactivity and potential biological activity. The key structural elements include:
-
An imidazo[1,5-a]pyridine heterocyclic core
-
A chloro substituent at position 8
-
A methylthio group at position 3
-
A trifluoromethyl group at position 6
-
A trifluoroethanone group at position 1
This combination of functional groups creates a molecule with distinct physicochemical properties that make it valuable for pharmaceutical research applications.
Structural Analysis and Chemical Reactivity
The chemical structure of 1-(8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone contains several reactive centers that influence its chemical behavior. The compound's reactivity is primarily determined by the electronic effects of its functional groups.
The trifluoromethyl groups (both on the pyridine ring and in the trifluoroethanone moiety) exhibit strong electron-withdrawing effects, which influence the electron density distribution across the molecule. These groups generally decrease electron density in the aromatic system, potentially making the compound more susceptible to nucleophilic attack at specific positions.
The methylthio group at position 3 offers a different reactivity profile, as it can participate in nucleophilic substitution reactions. This sulfur-containing functional group provides opportunities for chemical modifications that could be exploited in the development of structural analogs with tailored properties.
The chloro substituent at position 8 represents another site for potential chemical transformations, particularly through metal-catalyzed coupling reactions that could enable further structural elaboration of the molecule.
| Precautionary Measure | Description |
|---|---|
| Respiratory Protection | Do not breathe dust/fume/gas/mist/vapors/spray |
| Handling Practices | Do not eat, drink, or smoke when using this product |
| Protective Equipment | Wear protective gloves/protective clothing/eye protection/face protection |
| Storage Requirements | Store in a dry place; Store in a closed container |
| Signal Word | Warning |
Researchers working with this compound should adhere to these safety guidelines and implement appropriate laboratory safety protocols to minimize risk of exposure .
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